molecular formula C11H16O B8707903 3-(4-Methylpent-3-en-1-yl)cyclopent-2-en-1-one CAS No. 915721-95-8

3-(4-Methylpent-3-en-1-yl)cyclopent-2-en-1-one

Cat. No.: B8707903
CAS No.: 915721-95-8
M. Wt: 164.24 g/mol
InChI Key: CQPRAOZGDDYCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpent-3-en-1-yl)cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

915721-95-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(4-methylpent-3-enyl)cyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-9(2)4-3-5-10-6-7-11(12)8-10/h4,8H,3,5-7H2,1-2H3

InChI Key

CQPRAOZGDDYCOF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC(=O)CC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium turnings 2.1 g (0.086 mole) were added to 50 ml diethyl ether with stirring. 1-Bromo-4-methyl-3-pentene 10 g (0.061 mole) was added dropwise over 30 minutes. The reaction was allowed to warm from 25° C. to 40° C. during the addition and aged for 30 minutes. A solution of 3-Methoxy-2-cyclopenten-1-one, 10 g (0.089 mole) in diethyl ether was added at 25° C. The resulting mixture was aged 30 minutes then quenched with 20% aqueous acetic acid (50 ml). The organic layer was dried over sodium sulfate, filtered and distilled to give 6.6 g (65% yield) of 3-(4-methyl-3-pentenyl)-2-cyclopenten-1-one.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.